

# An In-depth Technical Guide to 1-Allylcyclopropane-1-sulfonyl Chloride

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## Compound of Interest

Compound Name: 1-Allylcyclopropane-1-sulfonyl chloride

Cat. No.: B564484

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This document provides a comprehensive overview of **1-Allylcyclopropane-1-sulfonyl chloride**, a key intermediate in organic synthesis and a molecule of interest in medicinal chemistry. It details the compound's structure, physicochemical properties, a plausible synthetic approach, and its application in photocatalyzed radical reactions.

## Compound Structure and Properties

**1-Allylcyclopropane-1-sulfonyl chloride** is a unique chemical entity featuring a strained cyclopropane ring substituted with both a reactive sulfonyl chloride group and an allyl group.<sup>[1]</sup> This combination of functional groups makes it a versatile building block in synthetic chemistry. The sulfonyl chloride moiety is a precursor to sulfonamides and other sulfonyl derivatives, while the allyl group can participate in various addition and rearrangement reactions.

The structure of **1-Allylcyclopropane-1-sulfonyl chloride** is presented below.

**Figure 1:** Chemical Structure of **1-Allylcyclopropane-1-sulfonyl chloride**.

Table 1: Physicochemical Properties of **1-Allylcyclopropane-1-sulfonyl chloride**

Property	Value	Reference
CAS Number	923232-59-1	[1]
Molecular Formula	C <sub>6</sub> H <sub>9</sub> ClO <sub>2</sub> S	[2][3][4]
Molecular Weight	180.65 g/mol	[2][3]
Appearance	Yellow Oil	[5]
IUPAC Name	1-allylcyclopropanesulfonyl chloride	
Boiling Point	229.2 ± 7.0 °C (Predicted)	
Density	1.32 ± 0.1 g/cm <sup>3</sup> (Predicted)	
Storage	Inert atmosphere, 2-8°C, Hygroscopic	[3]
Primary Use	MEK inhibitor; Synthetic intermediate	[1]

## Spectroscopic Data (Representative)

While specific, published spectra for this compound are not readily available, the expected spectroscopic characteristics can be estimated based on its functional groups.

Table 2: Estimated Spectroscopic Data for **1-Allylcyclopropane-1-sulfonyl chloride**

Spectroscopy Type	Functional Group	Expected Chemical Shift / Frequency	Reference
<sup>1</sup> H NMR	Vinylic (=CH <sub>2</sub> )	δ 5.0 - 5.2 ppm	<a href="#">[6]</a> <a href="#">[7]</a>
Vinylic (=CH)	δ 5.7 - 6.0 ppm	<a href="#">[6]</a> <a href="#">[7]</a>	
Allylic (-CH <sub>2</sub> -)	δ ~2.5 ppm	<a href="#">[6]</a> <a href="#">[7]</a>	
Cyclopropyl (-CH <sub>2</sub> -)	δ 0.4 - 1.5 ppm	<a href="#">[7]</a>	
<sup>13</sup> C NMR	Vinylic (=CH <sub>2</sub> )	δ ~118 ppm	<a href="#">[8]</a>
Vinylic (=CH)	δ ~132 ppm	<a href="#">[8]</a>	
Quaternary Cyclopropyl (C-SO <sub>2</sub> Cl)	δ ~60-70 ppm	<a href="#">[8]</a>	
Allylic (-CH <sub>2</sub> -)	δ ~40 ppm	<a href="#">[8]</a>	
Cyclopropyl (-CH <sub>2</sub> -)	δ ~15-25 ppm	<a href="#">[8]</a>	<a href="#">[9]</a>
IR Spectroscopy	Sulfonyl Chloride (S=O stretch)	1370-1410 cm <sup>-1</sup> (asymmetric)	
Sulfonyl Chloride (S=O stretch)	1166-1204 cm <sup>-1</sup> (symmetric)	<a href="#">[9]</a>	
Alkene (C=C stretch)	~1640 cm <sup>-1</sup>	<a href="#">[8]</a> <a href="#">[9]</a>	
Alkene (=C-H stretch)	>3000 cm <sup>-1</sup>	<a href="#">[8]</a> <a href="#">[9]</a>	
Alkane (C-H stretch)	<3000 cm <sup>-1</sup>	<a href="#">[9]</a>	

Note: These are estimated values based on analogous structures and general spectroscopic principles.

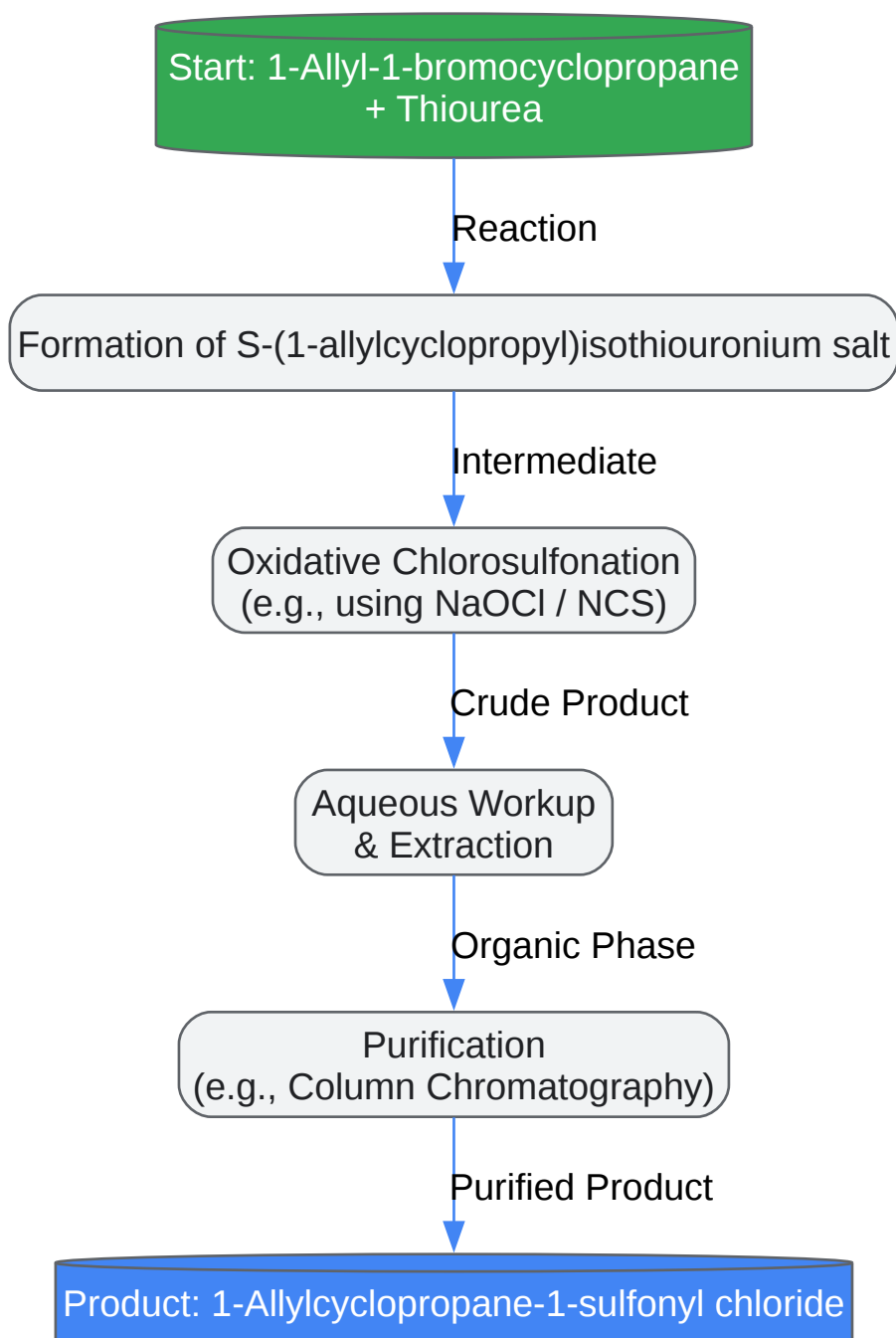
## Synthesis Overview

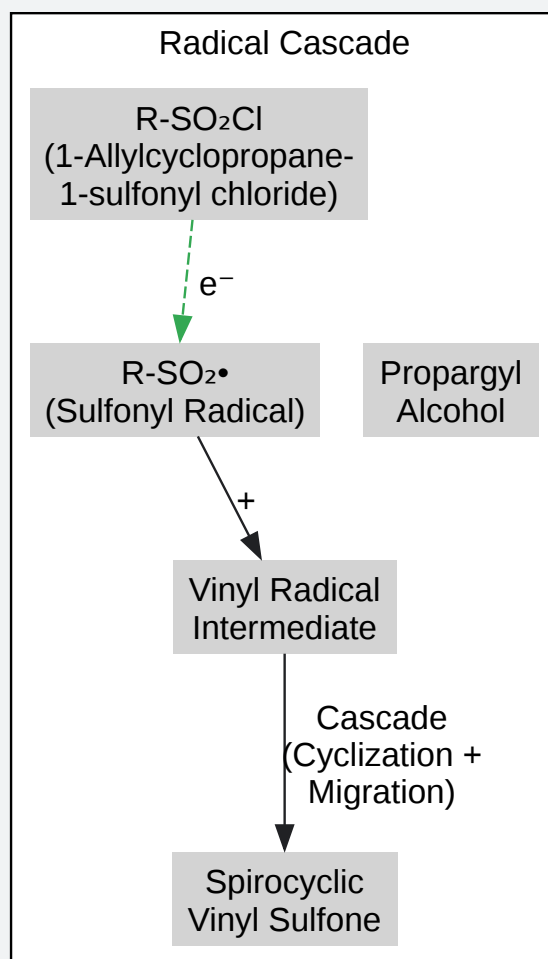
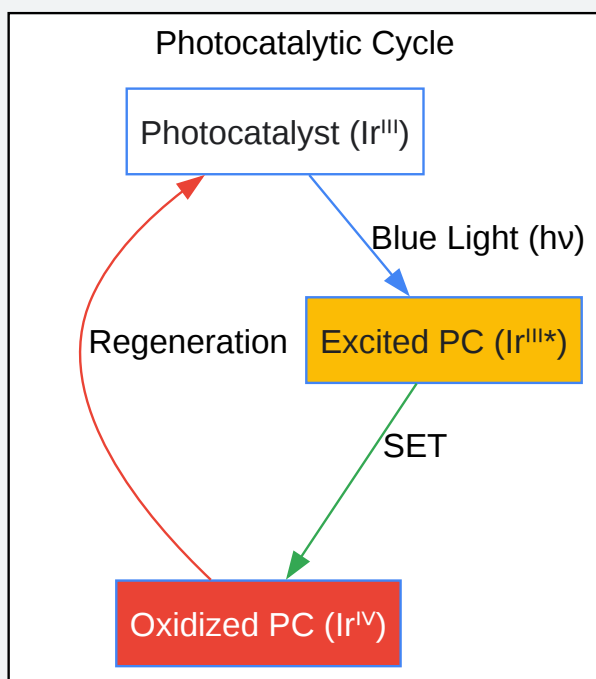
**1-Allylcyclopropane-1-sulfonyl chloride** is listed as a commercially available reagent.[\[10\]](#)

For laboratory preparation, a plausible route involves the oxidative chlorosulfonation of a suitable precursor, such as an S-alkyl isothiourea salt, which can be prepared from an

appropriate alkyl halide and thiourea. This method is noted for being environmentally friendly and utilizing readily accessible reagents.[[11](#)]

A general workflow for such a synthesis is outlined below.





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